3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine
Overview
Description
“3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine” is a chemical compound with the molecular formula C5H9N3O . It is a type of oxadiazole, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . The compound is part of a larger family of oxadiazoles, which are known for their versatility in drug discovery .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as “this compound”, often involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium . Another synthetic route includes a one-pot synthesis of 1,2,4-oxadiazoles directly from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
1,2,4-Oxadiazoles, including “this compound”, can undergo various chemical reactions. For instance, they can be selectively methylated in the presence of an excess of MeI, leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides . Additionally, they can participate in diverse oxidative cyclizations .Mechanism of Action
While the specific mechanism of action for “3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine” is not mentioned in the retrieved sources, oxadiazoles in general have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They are often used as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Future Directions
Oxadiazoles, including “3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine”, have shown potential for a wide range of applications, from pharmaceuticals to high-energy materials . Their synthesis methods are continuously being refined, and new chemical entities are being designed for potential anti-infective activity . The future of oxadiazoles lies in further exploration of their diverse applications and the development of more efficient and versatile synthesis methods .
Properties
IUPAC Name |
N-methyl-3-propan-2-yl-1,2,4-oxadiazol-5-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-4(2)5-8-6(7-3)10-9-5/h4H,1-3H3,(H,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOYXTRLFXNRJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248931-16-9 | |
Record name | 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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